molecular formula C11H24O B15295139 5-Ethyl-1-nonanol

5-Ethyl-1-nonanol

Cat. No.: B15295139
M. Wt: 172.31 g/mol
InChI Key: VBLPSLZNVSZHNJ-UHFFFAOYSA-N
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Description

5-Ethyl-1-nonanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the fifth carbon. This compound is known for its use in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-1-nonanol can be synthesized through several methods. One common approach involves the reduction of 5-ethyl-1-nonanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the hydroformylation of 1-octene to produce 5-ethyl-1-nonanal, followed by its reduction to this compound. This process is catalyzed by transition metal complexes and requires high-pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-nonanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 5-ethyl-1-nonanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alkane, 5-ethyl-1-nonane, using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 5-Ethyl-1-nonanoic acid.

    Reduction: 5-Ethyl-1-nonane.

    Substitution: 5-Ethyl-1-chlorononane.

Scientific Research Applications

5-Ethyl-1-nonanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-nonanol involves its interaction with specific molecular targets. In biochemical systems, it can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1-Nonanol: A straight-chain alcohol with similar properties but lacks the ethyl substituent.

    5-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group.

    1-Decanol: A longer chain alcohol with ten carbon atoms.

Uniqueness

5-Ethyl-1-nonanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethyl group at the fifth carbon influences its reactivity and interactions compared to other nonanol isomers .

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

5-ethylnonan-1-ol

InChI

InChI=1S/C11H24O/c1-3-5-8-11(4-2)9-6-7-10-12/h11-12H,3-10H2,1-2H3

InChI Key

VBLPSLZNVSZHNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCCCO

Origin of Product

United States

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